(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid
Overview
Description
(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the first paper describes the synthesis and structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, which shares the chlorophenyl group and acetoxy functionality but differs in the presence of an enolic ester and methoxy groups . The second paper discusses 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu, which is synthesized to improve chemical stability and liposolubility . These compounds are structurally related to (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid and provide insight into the potential reactivity and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of azlactone chemistry and aims to introduce acetoxy groups to improve stability and solubility . While the exact synthesis of (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is not detailed, it can be inferred that similar strategies could be employed, possibly involving the protection of amino groups and the introduction of chlorophenyl moieties through electrophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of the compounds discussed in the papers was confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) methods . These techniques would likely reveal the stereochemistry and confirm the presence of the acetamido group in the (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. The trans extended side chain conformation observed in the related compound suggests that the (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid might also exhibit a similar conformation due to the presence of the bulky chlorophenyl group.
Chemical Reactions Analysis
The related compounds are shown to undergo hydrolysis, releasing bioactive molecules such as danshensu . This suggests that (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid could also be susceptible to hydrolysis, potentially under acidic or basic conditions, which would need to be explored to understand its chemical reactivity fully.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid are not directly reported, the properties of the related compounds can provide some insights. The presence of acetoxy groups is known to affect the lipophilicity and stability of the compounds . The chlorophenyl group could contribute to the acidity and electronic properties of the molecule. The crystal structure analysis of the related compounds indicates that they may form additional interactions, such as hydrogen bonding, which could influence the compound's solubility and melting point .
Scientific Research Applications
Insect Growth Regulation
- Bio-assay on Insects : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of (S)-2-acetamido-3-(4-chlorophenyl)propanoic acid, has been synthesized and studied as an insect growth regulator. It showed effectiveness against Galleria mellonella (wax moth) and was compared with commercial insect growth regulators like pyriproxyfen (Devi & Awasthi, 2022).
Chiral Separation and Molecular Interactions
- Enantioseparation and Inclusion Interaction : The influence of chlorine substituents in chiral separation of isomeric α-(chlorophenyl)propanoic acids, including 2-(4-chlorophenyl)propanoic acid, was investigated. The study focused on the interaction with hydroxypropyl-β-cyclodextrin, a chiral additive, revealing insights into the enantioselectivity influenced by chlorine substituent positions (Jin et al., 2019).
Medicinal Chemistry Applications
- Synthesis of Neurotoxin Analogues : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds was explored for potential use as specific antagonists at GABA B receptors. These studies contribute to understanding the structure-activity relationships of these compounds (Abbenante et al., 1997).
Pharmaceutical and Chemical Synthesis
Derivative Synthesis for Stability Improvement : A study on the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of (S)-2-acetamido-3-(4-chlorophenyl)propanoic acid, was conducted to improve chemical stability and liposolubility for potential pharmaceutical applications (Chen et al., 2016).
Development of Anti-Inflammatory Compounds : Novel analogues of 2-acetamido-3-(4-chlorophenyl)propanoic acid were synthesized and evaluated for their anti-inflammatory properties. This demonstrates the compound's potential as a basis for developing new anti-inflammatory drugs (Reddy et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid may also affect a range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
(2S)-2-acetamido-3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORMWAKCPDIPU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300555 | |
Record name | N-Acetyl-4-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
55478-55-2 | |
Record name | N-Acetyl-4-chloro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55478-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-4-chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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